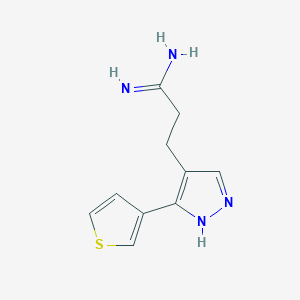

3-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)propanimidamide

描述

Synthesis Analysis

The synthesis of thiophene derivatives, such as 3-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)propanimidamide, often involves heterocyclization of various substrates . A common method is the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives . Other methods include the Paal-Knorr, Fiesselmann, and Hinsberg syntheses .Molecular Structure Analysis

The molecular structure of 3-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)propanimidamide consists of a thiophene ring attached to a pyrazole ring via a three-carbon chain, which is further attached to an imidamide group.Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions. For instance, they can participate in direct C-H arylation reactions with aryl or heteroaryl bromides . They can also undergo dehydration and sulfur cyclization with elemental sulfur (S8) or EtOCS2K to produce substituted thiophenes .科研应用

Antidepressant Activity

A study focused on a series of compounds structurally related to 3-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)propanimidamide demonstrated significant antidepressant activity. In particular, these compounds, synthesized through a ring closure reaction and characterized by various analytical techniques, showed reduced immobility time in animal models, suggesting potential utility as antidepressant medications. Preclinical evaluations included in silico toxicity, blood-brain barrier, and human oral absorption predictions, highlighting the compound's promising profile for further antidepressant drug development (Mathew, Suresh, & Anbazhagan, 2014).

Antimicrobial Activity

Another significant application of related compounds involves their antimicrobial properties. Research involving chitosan Schiff bases, incorporating thiophene and pyrazole derivatives, showcased these compounds' effectiveness against various gram-negative and gram-positive bacteria, as well as fungi. This study not only demonstrated the compounds' potent antimicrobial activity but also confirmed their non-cytotoxic nature, making them potential candidates for antimicrobial agent development (Hamed et al., 2020).

Anticancer Activity

Research into the anticancer potential of 3-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)propanimidamide derivatives revealed their efficacy against leukemia cell lines. These compounds, synthesized under ultrasonic conditions to enhance efficiency, exhibited significant inhibitory concentrations against human Jurkat, RS4;11, and K562 leukemia cell lines. The findings underscore the compounds' potential as templates for developing new anticancer drugs, especially targeting leukemia (Santos et al., 2016).

性质

IUPAC Name |

3-(5-thiophen-3-yl-1H-pyrazol-4-yl)propanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4S/c11-9(12)2-1-7-5-13-14-10(7)8-3-4-15-6-8/h3-6H,1-2H2,(H3,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULYVRUKFCMXPKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=C(C=NN2)CCC(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)propanimidamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![(6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1482202.png)

![2-(2-cyclobutyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B1482203.png)

![2-(2-cyclobutyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine](/img/structure/B1482204.png)

![5-(Azetidin-3-yloxy)-[1,3,4]thiadiazol-2-ylamine hydrochloride](/img/structure/B1482208.png)

![(6-phenyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1482209.png)

![7-(azidomethyl)-1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482212.png)

![1,6-dimethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482213.png)

![6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1482214.png)

![7-(chloromethyl)-6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482218.png)

![(6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1482219.png)

![6-methyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482224.png)